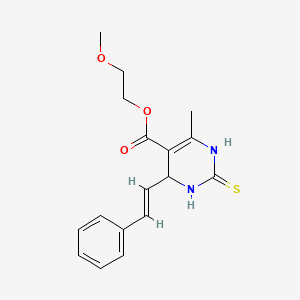

![molecular formula C17H19NO4 B5501308 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of chromen-4-one derivatives, including structures similar to 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one, often involves multicomponent reactions or photochemical processes. For example, a study detailed the one-shot photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones through the photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromenones, showcasing an example of intramolecular Paterno–Buchi reactions (Jindal et al., 2014). Another efficient method involves a one-pot, four-component reaction, yielding chromen-2-one derivatives, demonstrating the versatility and potential for synthesizing complex structures like the specified compound (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis Molecular structure analysis of chromen-4-one derivatives typically utilizes spectroscopic techniques such as FTIR, NMR, and mass spectrometry, alongside single-crystal X-ray crystallography for precise structural determination. For instance, the structure of synthesized pyrano[2,3-c]chromen-2(3H)-ones was elucidated using these methods, highlighting the detailed structural analysis required for compounds in this class (Jindal et al., 2014).

Chemical Reactions and Properties Chromen-4-one derivatives participate in various chemical reactions, including photochemical processes and multicomponent reactions that lead to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical properties of the core chromen-4-one structure to yield compounds with desired functionalities and characteristics (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis The physical properties of chromen-4-one derivatives can be inferred from their crystalline structures and molecular configurations, as determined by X-ray crystallography and spectroscopic methods. These analyses provide insights into the compound's stability, solubility, and potential intermolecular interactions (Manolov, Ströbele, & Meyer, 2008).

Chemical Properties Analysis The chemical properties of chromen-4-one derivatives, including reactivity and potential biological activity, are closely related to their molecular structures. Studies often explore these aspects through synthetic modifications and evaluating the activities of the resulting compounds, providing a basis for understanding the chemical behavior of specific derivatives like 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one (Dekamin, Eslami, & Maleki, 2013).

Applications De Recherche Scientifique

Photochemical Synthesis

The compound is involved in photoinduced intramolecular coupling reactions. For instance, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones showcases its role in the formation of angular tricyclic compounds through a Paterno-Buchi reaction (Jindal et al., 2014).

Multicomponent Chemical Synthesis

This compound is instrumental in multicomponent chemical synthesis. An example includes the novel synthesis of substituted furo[3,2-c]chromen-4-ones from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions (Zhou et al., 2013).

Catalyst-Free Chemical Synthesis

The compound contributes to catalyst-free chemical synthesis processes, such as the facile and sustainable synthesis of diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones at room temperature (Brahmachari & Nurjamal, 2017).

Green Chemistry

In green chemistry, this compound facilitates environmentally friendly synthesis approaches. An example is the clean chemical synthesis of 2-amino-chromenes in water using nanostructured diphosphate Na2CaP2O7 as a basic catalyst (Solhy et al., 2010).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities exhibited by chromen-4-one and morpholine derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its biological activity, optimizing its structure for improved efficacy, and assessing its safety profile.

Propriétés

IUPAC Name |

2-(3-propylmorpholine-4-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-5-12-11-21-9-8-18(12)17(20)16-10-14(19)13-6-3-4-7-15(13)22-16/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYYACOWYLWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)